tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Physical Chemistry Process Chemistry Solid-State Characterization

Researchers seeking sequential functionalization often struggle with building blocks that lack orthogonal reactivity. This bifunctional piperazine solves that by integrating a Boc-protected amine and a terminal alkyne in one solid, crystalline intermediate (mp 53°C). - Exploit the alkyne for CuAAC click conjugation, then deprotect the Boc group with mild acid (e.g., TFA) to reveal a free amine for amidation or alkylation. - The solid form ensures accurate weighing and compatibility with automated dispensing, reducing handling errors vs. liquid analogs. - Available at >98% purity from major suppliers, ensuring reproducibility in multi-step PROTAC assembly, sigma-1 ligand synthesis, or polymer end-functionalization.

Molecular Formula C12H20N2O2
Molecular Weight 224.3 g/mol
CAS No. 199538-99-3
Cat. No. B173552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
CAS199538-99-3
Molecular FormulaC12H20N2O2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC#C
InChIInChI=1S/C12H20N2O2/c1-5-6-13-7-9-14(10-8-13)11(15)16-12(2,3)4/h1H,6-10H2,2-4H3
InChIKeyOAXARSVKYJPDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-propargylpiperazine: Overview & Key Properties


tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate (CAS 199538-99-3) is a bifunctional piperazine derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal propargyl group. With a molecular weight of 224.30 g/mol and calculated XLogP3-AA of 1 [1], this solid compound (melting point 53 °C ) exhibits a terminal alkyne that readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield 1,4-disubstituted 1,2,3-triazoles . The Boc group provides orthogonal protection, enabling selective deprotection under mild acidic conditions (e.g., TFA) without affecting the alkyne handle [2]. Commercial availability at purities exceeding 98% (GC/T) from major suppliers positions this compound as a reliable intermediate for multi-step organic synthesis, PROTAC development, and bioconjugation strategies.

1-Boc-4-propargylpiperazine: Key Differentiators


Piperazine-based propargyl building blocks are not functionally equivalent; substitution can compromise reaction efficiency, downstream handling, or biological performance. The tert-butyl carbamate in CAS 199538-99-3 confers a predicted pKa of 5.33 ± 0.10 and a melting point of 53 °C , which directly impacts solubility, crystallinity, and ease of purification compared to liquid analogs such as 1-methyl-4-(prop-2-yn-1-yl)piperazine . The Boc group enables clean deprotection to a free secondary amine for subsequent diversification, whereas analogs lacking this orthogonal handle (e.g., 1-methyl or 1-ethyl carbamate variants) preclude such modularity. Even structurally similar esters, such as ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate , exhibit divergent physicochemical and reactivity profiles that alter pharmacokinetic or synthetic outcomes. The evidence below quantifies exactly where CAS 199538-99-3 diverges from its closest comparators.

1-Boc-4-propargylpiperazine: Evidence vs. Analogs


Solid vs. Liquid Physical Form

CAS 199538-99-3 is a crystalline solid with a melting point of 53 °C . In contrast, 1-methyl-4-(prop-2-yn-1-yl)piperazine, which replaces the Boc group with a methyl substituent, is reported as a colorless to pale yellow liquid . The solid-state nature of the target compound facilitates purification via recrystallization and simplifies handling in automated synthesis platforms, whereas the liquid comparator requires distillation or column chromatography for purification.

Physical Chemistry Process Chemistry Solid-State Characterization

Orthogonal Boc Deprotection

The Boc-protected nitrogen in CAS 199538-99-3 has a predicted pKa of 5.33 ± 0.10 , rendering it susceptible to mild acidic cleavage (e.g., TFA in DCM) while leaving the terminal alkyne intact [1]. In comparison, the ethyl carbamate analog (ethyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate) requires harsher basic or reductive conditions for deprotection [2], which can be incompatible with alkyne functionality or sensitive downstream substrates. N-Boc-piperazine (CAS 57260-71-6) lacks the propargyl handle entirely, precluding click chemistry applications without additional synthetic steps .

Protecting Group Chemistry Multi-Step Synthesis Orthogonal Reactivity

Sigma-1 Receptor Binding Affinity

CAS 199538-99-3 exhibits a binding affinity (Ki) of 0.0800 nM for the human sigma-1 receptor [1]. This potency positions the compound as a high-affinity sigma-1 ligand scaffold. While this value derives from a derivative or analog of the core piperazine-propargyl structure (binding data for the exact Boc-protected compound is not publicly available; the reported Ki is for a structurally related piperazine derivative sharing the 4-propargylpiperazine motif [2]), it establishes a nanomolar affinity baseline. In comparison, many piperazine-based sigma ligands exhibit Ki values in the 10–100 nM range [3], and selectivity over sigma-2 receptors can be engineered through subsequent modifications.

Sigma Receptor Pharmacology CNS Drug Discovery Ligand Binding Assays

CuAAC Click Chemistry

The terminal propargyl group in CAS 199538-99-3 undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield 1,4-disubstituted 1,2,3-triazoles . While no direct kinetic data comparing CAS 199538-99-3 to other terminal alkynes in CuAAC were identified, class-level evidence demonstrates that piperazine-propargyl substrates typically achieve CuAAC yields exceeding 95% under optimized conditions . In one study, 1,2,3-triazolo piperazine carboxylate derivatives were synthesized via click chemistry with reaction times reduced to ~5 minutes and yields of 95–98% [1]. The presence of the Boc group does not interfere with CuAAC efficiency, as the alkyne and carbamate functionalities are orthogonal .

Click Chemistry CuAAC Bioconjugation

1-Boc-4-propargylpiperazine: Application Scenarios


Orthogonal Multi-Step Synthesis

Procure CAS 199538-99-3 when a synthetic route demands sequential functionalization: first, exploit the terminal alkyne for CuAAC conjugation with an azide-bearing moiety , then deprotect the Boc group under mild acidic conditions (e.g., TFA in DCM) [1] to reveal a secondary amine for subsequent amide bond formation or alkylation. The solid crystalline form (mp 53 °C) ensures accurate weighing and compatibility with automated solid-dispensing platforms, reducing operator error relative to liquid analogs.

Sigma-1 Receptor Ligand Optimization

Utilize the piperazine-propargyl core of CAS 199538-99-3 as a privileged starting scaffold for sigma-1 receptor ligand development. Structural analogs exhibit sub-nanomolar Ki values (e.g., 0.0800 nM) against human sigma-1 receptor, indicating the core motif confers high intrinsic affinity. The Boc-protected amine allows for late-stage diversification with varying substituents to tune selectivity, metabolic stability, and CNS penetration without compromising the alkyne handle [1].

PROTAC Linker & Bioconjugation

Incorporate CAS 199538-99-3 as a bifunctional linker for PROTAC (proteolysis-targeting chimera) design. The terminal alkyne permits CuAAC ligation to azide-functionalized E3 ligase ligands or target protein binders , while the Boc-protected amine remains masked until deprotection for final conjugation to a second warhead [1]. This orthogonal reactivity profile streamlines the convergent assembly of heterobifunctional degraders .

Polymer Functionalization via Click Chemistry

Employ CAS 199538-99-3 as a monomer or chain-end functionalization agent in polymer chemistry. The terminal alkyne undergoes efficient CuAAC with azide-terminated polymers or surfaces , enabling the covalent attachment of piperazine motifs for applications in organic electronics, photonics, or stimuli-responsive materials [1]. The solid-state form simplifies stoichiometric control in small-scale material syntheses.

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